Furan-3-ylmethyl 1H-pyrrole-2-carboxylate
Overview
Description
“Furan-3-ylmethyl 1H-pyrrole-2-carboxylate” is a member of pyrroles . It is a natural product found in Pseudostellaria heterophylla . The molecular formula is C10H9NO3 .
Molecular Structure Analysis
The molecular structure of “Furan-3-ylmethyl 1H-pyrrole-2-carboxylate” includes a furan ring attached to a pyrrole ring via a methylene bridge . The InChI representation of the molecule isInChI=1S/C10H9NO3/c12-10(9-2-1-4-11-9)14-7-8-3-5-13-6-8/h1-6,11H,7H2
. Chemical Reactions Analysis
While specific chemical reactions involving “Furan-3-ylmethyl 1H-pyrrole-2-carboxylate” are not detailed in the retrieved papers, various reactions involving pyrrole derivatives have been reported .Physical And Chemical Properties Analysis
The molecular weight of “Furan-3-ylmethyl 1H-pyrrole-2-carboxylate” is 191.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The molecule has a rotatable bond count of 4 . The exact mass is 191.058243149 g/mol .Scientific Research Applications
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Scientific Field: Pharmacology
- Application : Pyrrole derivatives are known to have various physiological activities . For example, Fluoropyrrole derivatives are important anti-inflammatory agents .
- Methods of Application : The synthesis of these compounds often involves fluorination or trifluoromethylation methods .
- Results : These compounds have shown promising results as anti-inflammatory agents and inhibitors of HCV NS5B polymerase .
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Scientific Field: Biochemistry
- Application : Py-2-C derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
- Methods of Application : These compounds can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
- Results : These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
properties
IUPAC Name |
furan-3-ylmethyl 1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(9-2-1-4-11-9)14-7-8-3-5-13-6-8/h1-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYQMTPUTVJNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCC2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152579 | |
Record name | 3-Furfuryl pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-ylmethyl 1H-pyrrole-2-carboxylate | |
CAS RN |
119767-00-9 | |
Record name | 3-Furfuryl pyrrole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Furfuryl pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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